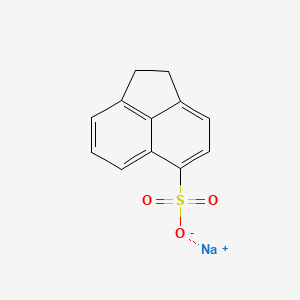
4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-piperidinyl)-N-(3-phenylpropyl)benzenesulfonamide, also known as N-Phenyl-4-piperidinone benzene sulfonamide (NPBBS), is a chemical compound that has been studied for its potential as a therapeutic agent. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Mecanismo De Acción
The mechanism of action of NPBBS is not fully understood. However, it has been suggested that the compound acts on the GABAergic system by increasing the release of GABA and enhancing its binding to GABA receptors. This leads to an increase in the inhibitory neurotransmission, which results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This inhibition leads to the observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
NPBBS has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmission. This results in the observed anticonvulsant and anxiolytic effects. NPBBS has also been found to inhibit the activity of COX-2, which leads to the observed anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPBBS in lab experiments is its well-established synthesis method. The compound is also stable and can be stored for long periods of time. However, one of the limitations of using NPBBS is its low solubility in water, which can make it difficult to administer in experiments. Another limitation is the lack of data on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on NPBBS. One direction is to investigate its potential as a therapeutic agent for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent, as it has been found to have cytotoxic effects on cancer cells. Further studies are also needed to investigate its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of NPBBS involves the reaction of 4-piperidone with phenylpropanolamine and benzene sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification by column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
NPBBS has been studied for its potential as a therapeutic agent for several diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. The compound has been tested in animal models for its efficacy in treating neuropathic pain, epilepsy, and other neurological disorders. It has also been studied for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(3-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20-10-4-5-16-22(20)18-11-13-19(14-12-18)26(24,25)21-15-6-9-17-7-2-1-3-8-17/h1-3,7-8,11-14,21H,4-6,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSGTFDKDIWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

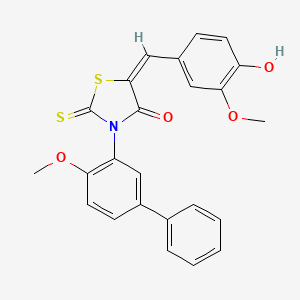
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxy-2-propanol hydrochloride](/img/structure/B5026614.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026617.png)
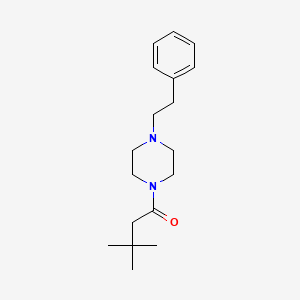
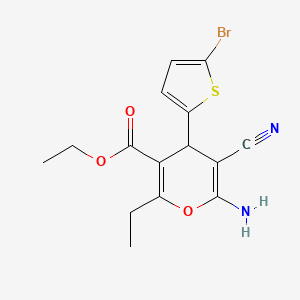
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5026637.png)
![2-(4-butoxyphenyl)-5-[4-(diethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5026640.png)
![methyl 5-(2-methoxyphenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5026642.png)
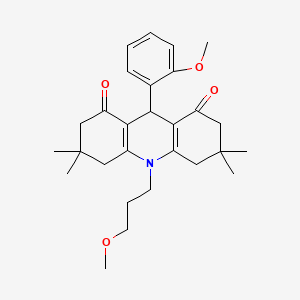
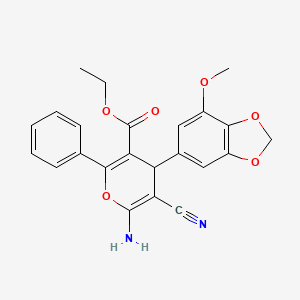
![N-benzyl-N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5026671.png)
![(3S)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5026672.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026684.png)
